8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
Description
This compound is a purine-2,6-dione derivative with a complex substitution pattern. Its structure includes:
- A 3-methyl group at position 3.
- A 2-methylprop-2-en-1-yl (isoprenyl) substituent at position 6.
- A (4-chlorobenzyl)sulfanyl moiety at position 7.
The compound is cataloged under multiple identifiers, including MDL number 332098-70-1 and RN 8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione .
Properties
Molecular Formula |
C17H17ClN4O2S |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
8-[(4-chlorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C17H17ClN4O2S/c1-10(2)8-22-13-14(21(3)16(24)20-15(13)23)19-17(22)25-9-11-4-6-12(18)7-5-11/h4-7H,1,8-9H2,2-3H3,(H,20,23,24) |
InChI Key |
FMAXLICIIHUJFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with a thiol compound to form the chlorobenzyl sulfanyl intermediate. This intermediate is then reacted with a purine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Analogs
*Estimated based on structural similarity to .
Substituent-Driven Property Analysis
A. Position 7 Modifications
- Target Compound vs. 8 in the pentyl analog). This may influence membrane permeability and metabolic stability. Both compounds share identical substituents at position 8 and exhibit similar computed properties (e.g., XLogP3 = 4.1), suggesting comparable lipophilicity.
B. Position 8 Modifications
Hypothetical Pharmacological Implications
- Hydrogen-Bonding : Fewer HBA/HBD groups compared to and may reduce polar interactions with enzymes like phosphodiesterases, favoring hydrophobic binding pockets.
- Metabolic Stability : The isoprenyl group’s unsaturation in the target compound could increase susceptibility to oxidative metabolism compared to saturated alkyl chains in or .
Biological Activity
The compound 8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione , also known by its CAS number 332098-70-1, is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula: . The molecular weight is approximately 376.9 g/mol. The presence of a sulfanyl group and a chlorobenzyl moiety contributes to its unique biological profile.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 332098-70-1 |
| Molecular Formula | C₁₇H₁₇ClN₄O₂S |
| Molecular Weight | 376.9 g/mol |
| Purity | ≥95% |
Antimicrobial Properties
Research indicates that purine derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains. For instance:
- Bacterial Strains Tested : Salmonella typhi, Bacillus subtilis, among others.
The compound showed moderate to strong antibacterial activity, with IC50 values comparable to established antibiotics. This suggests potential as a lead compound in the development of new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound is supported by studies indicating its ability to inhibit cancer cell proliferation. Mechanisms identified include:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells.
A study reported that specific concentrations led to a significant reduction in cell viability in various cancer cell lines, indicating its potential as an anticancer therapeutic agent.
Enzyme Inhibition
Enzyme inhibition studies have revealed that this compound acts as a potent inhibitor of key enzymes involved in disease processes:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition may have implications for neurodegenerative diseases.
The compound exhibited strong AChE inhibitory activity with IC50 values significantly lower than those of standard inhibitors.
The proposed mechanism of action involves interaction with specific molecular targets within cells:
- Binding to Enzymes : The sulfanyl group likely facilitates binding to enzyme active sites.
- Modulation of Signaling Pathways : The purine core may interact with various signaling pathways, leading to altered cellular responses.
Study 1: Antibacterial Efficacy
In a study published in the Brazilian Journal of Pharmaceutical Sciences, various derivatives were synthesized and tested for antibacterial activity. The findings indicated that derivatives similar to the target compound showed significant activity against Bacillus subtilis and other strains, supporting the hypothesis that modifications in the sulfanyl group enhance biological activity .
Study 2: Anticancer Activity
A recent publication highlighted the anticancer effects of related purine derivatives. The study demonstrated that compounds with similar structures induced apoptosis in human cancer cell lines through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
